molecular formula C11H12FNO3 B1304750 Ethyl 2-[(2-fluorobenzoyl)amino]acetate CAS No. 304657-05-4

Ethyl 2-[(2-fluorobenzoyl)amino]acetate

Cat. No.: B1304750
CAS No.: 304657-05-4
M. Wt: 225.22 g/mol
InChI Key: NBNTXYDBYCKOOQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(2-fluorobenzoyl)amino]acetate can be synthesized through a reaction between ethyl glycinate hydrochloride and 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-fluorobenzoyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(2-fluorobenzoyl)amino]acetate is utilized in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-fluorobenzoyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(2-fluorobenzoyl)amino]acetate is unique due to the presence of both ester and amide functional groups, which allow it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Properties

IUPAC Name

ethyl 2-[(2-fluorobenzoyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-2-16-10(14)7-13-11(15)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNTXYDBYCKOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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